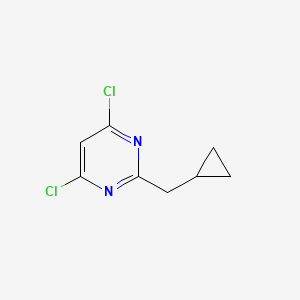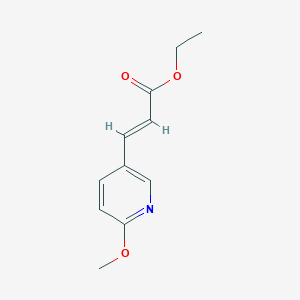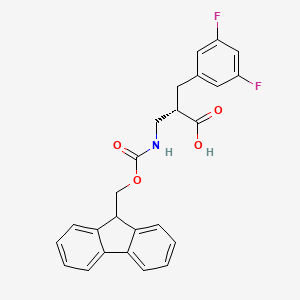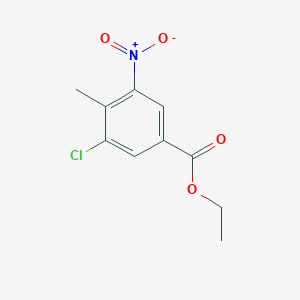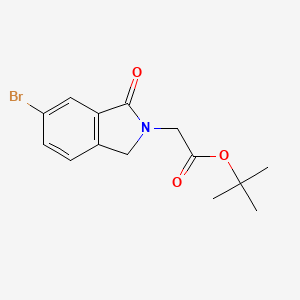
(5-Cyclopropoxypyridin-2-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Cyclopropoxypyridin-2-yl)methanol: is an organic compound with the molecular formula C9H11NO2 It features a pyridine ring substituted with a methanol group at the 2-position and a cyclopropoxy group at the 5-position
準備方法
Synthetic Routes and Reaction Conditions
One common method includes the reaction of 5-bromopyridin-2-ylmethanol with cyclopropylmagnesium bromide under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production of (5-Cyclopropoxypyridin-2-yl)methanol may involve scalable synthetic routes such as the use of continuous flow reactors to optimize reaction conditions and improve yield. The process generally includes steps like bromination, cyclopropanation, and subsequent functional group transformations under optimized conditions to ensure high purity and yield.
化学反応の分析
Types of Reactions
(5-Cyclopropoxypyridin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the methanol group to a methyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Pyridin-2-ylmethanone derivatives.
Reduction: Pyridin-2-ylmethane derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学的研究の応用
(5-Cyclopropoxypyridin-2-yl)methanol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial applications
作用機序
The mechanism of action of (5-Cyclopropoxypyridin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
類似化合物との比較
Similar Compounds
(5-Bromopyridin-2-yl)methanol: Similar structure but with a bromine atom instead of a cyclopropoxy group.
Pyridin-2-ylmethanol: Lacks the cyclopropoxy group, making it less sterically hindered.
(5-Methoxypyridin-2-yl)methanol: Contains a methoxy group instead of a cyclopropoxy group.
Uniqueness
(5-Cyclopropoxypyridin-2-yl)methanol is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
特性
分子式 |
C9H11NO2 |
|---|---|
分子量 |
165.19 g/mol |
IUPAC名 |
(5-cyclopropyloxypyridin-2-yl)methanol |
InChI |
InChI=1S/C9H11NO2/c11-6-7-1-2-9(5-10-7)12-8-3-4-8/h1-2,5,8,11H,3-4,6H2 |
InChIキー |
GUALNJZLZILJKI-UHFFFAOYSA-N |
正規SMILES |
C1CC1OC2=CN=C(C=C2)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


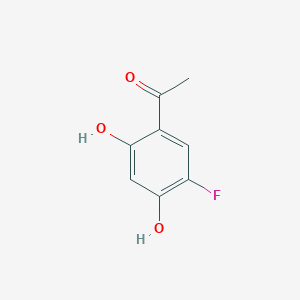
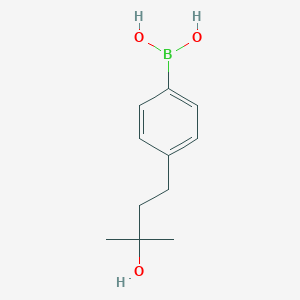

![7-[2-(3-Hydroxyocta-1,5-dienyl)-5-oxocyclopent-3-en-1-yl]hept-5-enoic acid](/img/structure/B13984138.png)
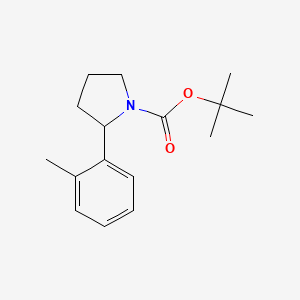
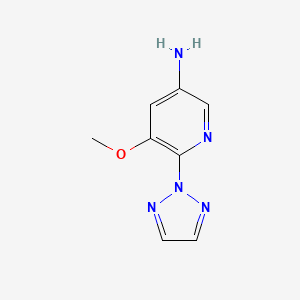
![Ethyl 8-ethoxy-1,4-dioxaspiro[4.5]decane-8-carboxylate](/img/structure/B13984158.png)

![4-chloro-7-[2-deoxy-3,5-bis-O-[(1,1-dimethylethyl)dimethylsilyl]-beta-D-erythro-pentofuranosyl]-2-[[(1,1-dimethylethyl)dimethylsilyl]amino]-7H-Pyrrolo[2,3-d]pyrimidine-5-methanol](/img/structure/B13984167.png)
